4-Methyl-4-(2,2,2-trifluoroacetamido)pentanoic acid
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Overview
Description
4-Methyl-4-(2,2,2-trifluoroacetamido)pentanoic acid is a fluorinated carboxylic acid with a molecular weight of 227.18 g/mol. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(2,2,2-trifluoroacetamido)pentanoic acid typically involves the reaction of 4-methylpentanoic acid with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing processes, where the raw materials are reacted in large reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(2,2,2-trifluoroacetamido)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4-Methyl-4-(2,2,2-trifluoroacetamido)pentanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(2,2,2-trifluoroacetamido)pentanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. This compound may also act as an inhibitor or activator of certain enzymes, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Methylpentanoic acid: A non-fluorinated analog with similar structural features but different chemical properties.
4-Methyl-4-(2,2,2-trifluoroethoxy)pentanoic acid: Another fluorinated compound with distinct functional groups and reactivity.
Uniqueness
4-Methyl-4-(2,2,2-trifluoroacetamido)pentanoic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or unique reactivity in chemical synthesis .
Properties
Molecular Formula |
C8H12F3NO3 |
---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
4-methyl-4-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C8H12F3NO3/c1-7(2,4-3-5(13)14)12-6(15)8(9,10)11/h3-4H2,1-2H3,(H,12,15)(H,13,14) |
InChI Key |
JTEWGUPKGKHKSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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